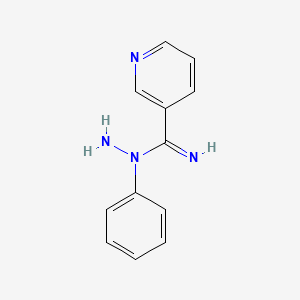
1,2-Dipentadecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipentadecylbenzene: is an organic compound with the molecular formula C36H66 . It is characterized by a benzene ring substituted with two pentadecyl groups at the 1 and 2 positions. This compound is part of the alkylbenzene family, known for their diverse applications in various fields due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dipentadecylbenzene can be synthesized through Friedel-Crafts alkylation . This method involves the reaction of benzene with pentadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and pentadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dipentadecylbenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) in the presence of a catalyst like ferric chloride (FeCl3).
Nitration: Reaction with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Sulfonation: Reaction with sulfur trioxide (SO3) or concentrated sulfuric acid.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine with FeCl3.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
1,2-Dipentadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants
Mécanisme D'action
The mechanism of action of 1,2-dipentadecylbenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The long alkyl chains enhance the hydrophobic interactions, making it useful in applications involving non-polar environments .
Comparaison Avec Des Composés Similaires
- 1,3-Dipentadecylbenzene
- 1,4-Dipentadecylbenzene
- 1,2-Didodecylbenzene
Comparison: 1,2-Dipentadecylbenzene is unique due to the specific positioning of the pentadecyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1,3- and 1,4-dipentadecylbenzene), the 1,2-substitution pattern results in different steric and electronic effects, affecting its reactivity in electrophilic aromatic substitution reactions .
Propriétés
Numéro CAS |
85578-65-0 |
|---|---|
Formule moléculaire |
C36H66 |
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
1,2-di(pentadecyl)benzene |
InChI |
InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3 |
Clé InChI |
BZKDJNHPAAEOKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


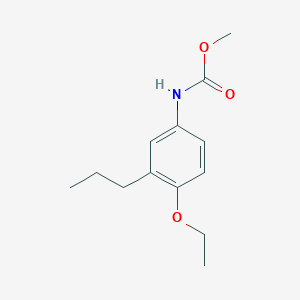
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
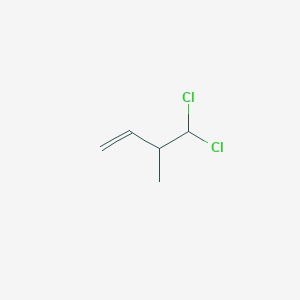
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

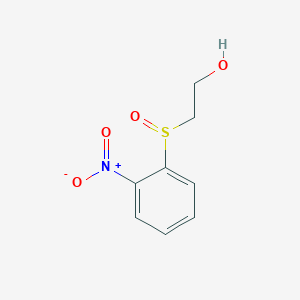

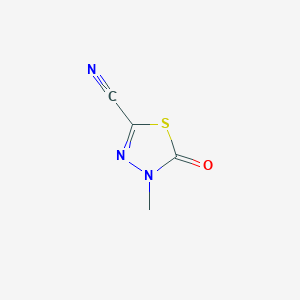
![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

